Boc-asp-ome
Overview
Description
Synthesis Analysis
The synthesis of peptides with specific structural features is a common theme in the provided papers. For instance, the synthesis of the decaendothiopeptide BOC-Trp-Ile-Ala-Aib-Ile-Valψ[CSNH]Aib-Leu-Aib-Pro-OMe is achieved through a variation of the 'azirine/oxazolone method', which allows the incorporation of a thioamide group without causing epimerization . Similarly, the hexapeptide Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe is assembled with an overall yield of 44% using stepwise synthesis in solution, employing N alpha-boc-amino acids and a one-pot synthesis of Boc-Arg(Z2) . These methods demonstrate the precision and complexity involved in peptide synthesis, particularly when introducing specific functional groups or protecting groups to maintain the integrity of the peptide structure.
Molecular Structure Analysis
The molecular structures of the synthesized peptides are determined using various analytical techniques. Single-crystal X-ray crystallography confirms the structure of the decaendothiopeptide, revealing two types of helices . The crystal structure of Boc-Val-Pro-(D)Asp-Asp-Val-OMe monohydrate shows a reengineered type II beta-turn, which acts as a potential helix nucleator . Additionally, the homotripeptide Boc-[Asp(OMe)]3-OPac adopts an s-trans conformation in all peptide bonds, forming an infinite parallel β-sheet structure in the crystal . These findings highlight the diverse conformations that peptides can adopt, influenced by their sequence and the presence of specific amino acids.
Chemical Reactions Analysis
The papers do not provide explicit details on chemical reactions other than the synthesis of peptides. However, it can be inferred that the synthesis processes involve a series of chemical reactions, including coupling reactions, deprotection steps, and the formation of hydrogen bonds in the final structures . These reactions are crucial for the successful synthesis of peptides with desired conformations and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the peptides are inferred from their solution behavior and crystal structures. For example, the peptide Boc-Val-Val-Aib-Pro-Val-Val-Val-OMe exhibits solvent-dependent conformations, with a 3_10-helical structure favored in chloroform and an Aib-Pro β-turn in dimethylsulfoxide . The crystal structure of Boc-(Aib-DeltaZPhe)4-Aib-OMe at atomic resolution provides evidence for a 3_10-helix, which is maintained in solution as confirmed by NMR and FTIR spectroscopy . These properties are essential for understanding the stability and potential biological functions of the peptides.
Scientific Research Applications
1. Role in Apoptosis and Neuroprotection
Boc-asp-ome, also known as boc-aspartyl(OMe)-fluoromethylketone, is significant in the study of apoptosis (programmed cell death). It acts as a cell-permeable cysteine protease inhibitor and has been used as a tool in research to understand apoptosis in human diseases (Wolozin, 1997). Additionally, it has shown potential in neuroprotection, particularly in protecting neurons from apoptotic death, which is vital in research related to brain injuries and diseases like Parkinson's disease (Helt et al., 2001).
2. Investigation of Caspase-independent Cell Death
The effects of Boc-asp-ome have been explored in the context of caspase-independent cell death. This includes research in activated human peripheral T lymphocytes, where Boc-asp-ome was used to study apoptotic changes induced by various factors (Déas et al., 1998). Such studies are crucial for understanding complex cell death pathways beyond the traditional caspase-dependent mechanisms.
3. Peptide Synthesis and Biochemistry
Boc-asp-ome is integral in the field of peptide synthesis. It has been used in the synthesis of various peptides, including hexapeptides and heptapeptides, for applications in immunology and biochemistry. For instance, it was used in synthesizing a hexapeptide from Escherichia coli K88 protein fimbriae (Meldal & Kindtler, 1986). These synthetic peptides have implications in vaccine development and antigenic studies.
4. Structural Biology and Molecular Interactions
Research involving Boc-asp-ome has contributed to the understanding of molecular interactions and structural biology. For example, studies have examined the β-turn structure and intramolecular interactions of tetrapeptides containing Asp and Lys, providing insights into peptide conformations and stability (Ishii et al., 1985).
5. Therapeutic Applications and Drug Delivery
The potential of Boc-asp-ome in therapeutic applications, especially in drug delivery systems, has been explored. This includes the development of peptide-based nanostructures for controlled drug delivery, where Boc-asp-ome's properties are harnessed to create effective carriers for various drugs (Yadav et al., 2015).
properties
IUPAC Name |
(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-asp-ome | |
CAS RN |
98045-03-5 | |
Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.